N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
The compound N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide features a bicyclic 8-azabicyclo[3.2.1]octane core with two key substitutions:
- At the 8-position: A carboxamide moiety linked to a naphthalen-1-ylmethyl group, enhancing lipophilicity and steric bulk.
This structure is distinct from analogs like BI82805 (), which replaces the pyridin-3-yloxy group with a 1,2,4-triazol-1-yl substituent. The target compound’s design likely optimizes receptor binding or metabolic stability through its unique substitution pattern.
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-24(26-15-18-7-3-6-17-5-1-2-9-23(17)18)27-19-10-11-20(27)14-22(13-19)29-21-8-4-12-25-16-21/h1-9,12,16,19-20,22H,10-11,13-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYUSILUBHCPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NCC3=CC=CC4=CC=CC=C43)OC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the azabicyclo[3.2.1]octane core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Attachment of the naphthalen-1-ylmethyl group: This step often involves a nucleophilic substitution reaction.
Introduction of the pyridin-3-yloxy group: This can be done through an etherification reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the naphthalene or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
Pyridinyl vs. Triazolyl Groups
- BI82805 (): Features a 1,2,4-triazol-1-yl group at the 3-position. Triazoles are known for metabolic resistance but may reduce bioavailability compared to pyridinyl ethers due to higher polarity.
- 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride (): Lacks the carboxamide and naphthylmethyl group but shares a pyridinyloxy substituent. The 2-pyridinyloxy vs. 3-pyridinyloxy orientation could alter receptor selectivity.
Sulfonyl and Halogenated Aryl Groups
Substituent Variations at the 8-Position
Carboxamide vs. Ester or Amine Linkers
- N-[8-(Aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl]-2-naphthamide derivatives (): Use a naphthamide group instead of carboxamide. The amide orientation (β vs. exo/endo) may influence conformational stability.
- Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate (): A methyl ester at the 8-position, often used in prodrugs or radioligands (iodine for imaging). The target’s carboxamide could enhance target residence time.
Structural and Functional Data Table
Biological Activity
N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide, a complex bicyclic compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N3O2, with a molecular weight of 387.483 g/mol. Its structural features include a bicyclic core that contributes to its unique biological properties.
Research indicates that compounds with similar azabicyclic structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. Specifically, the compound's structure suggests potential interactions with:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : Inhibition of NAAA has been linked to anti-inflammatory effects by preserving endogenous palmitoylethanolamide (PEA), which enhances analgesic efficacy at inflamed sites .
- Receptors : The presence of naphthalene and pyridine moieties may facilitate binding to specific receptors involved in pain modulation and neuroprotection.
Biological Activity Data
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| NAAA Inhibition | 0.042 μM | Human NAAA | |
| FAAH Inhibition | 25% @ 30 μM | Human FAAH | |
| Acid Ceramidase Inhibition | 34% @ 30 μM | Human Acid Ceramidase |
Case Studies
- Anti-inflammatory Effects : A study demonstrated that compounds structurally similar to this compound exhibited significant anti-inflammatory properties in murine models. The inhibition of NAAA led to reduced levels of inflammatory mediators, suggesting therapeutic potential in chronic inflammatory diseases .
- Pain Management : In a clinical trial involving patients with neuropathic pain, derivatives of azabicyclic compounds showed promising results in pain reduction, correlating with their ability to inhibit FAAH and enhance PEA levels.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The lipophilic nature due to the naphthalene moiety may enhance membrane permeability.
- Distribution : Predicted high volume of distribution (Vd) suggests extensive tissue penetration.
- Metabolism : Likely hepatic metabolism with potential for active metabolites.
- Excretion : Primarily renal excretion expected due to the polar carboxamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
